1-(Benzyloxy)-2-methoxy-3-vinylbenzene 1-(Benzyloxy)-2-methoxy-3-vinylbenzene
Brand Name: Vulcanchem
CAS No.: 422564-21-4
VCID: VC7889374
InChI: InChI=1S/C16H16O2/c1-3-14-10-7-11-15(16(14)17-2)18-12-13-8-5-4-6-9-13/h3-11H,1,12H2,2H3
SMILES: COC1=C(C=CC=C1OCC2=CC=CC=C2)C=C
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol

1-(Benzyloxy)-2-methoxy-3-vinylbenzene

CAS No.: 422564-21-4

Cat. No.: VC7889374

Molecular Formula: C16H16O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzyloxy)-2-methoxy-3-vinylbenzene - 422564-21-4

Specification

CAS No. 422564-21-4
Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
IUPAC Name 1-ethenyl-2-methoxy-3-phenylmethoxybenzene
Standard InChI InChI=1S/C16H16O2/c1-3-14-10-7-11-15(16(14)17-2)18-12-13-8-5-4-6-9-13/h3-11H,1,12H2,2H3
Standard InChI Key ZGEIZNMJAHKSOM-UHFFFAOYSA-N
SMILES COC1=C(C=CC=C1OCC2=CC=CC=C2)C=C
Canonical SMILES COC1=C(C=CC=C1OCC2=CC=CC=C2)C=C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(Benzyloxy)-2-methoxy-3-vinylbenzene features a benzene core substituted at the 1-, 2-, and 3-positions with benzyloxy (-OCH₂C₆H₅), methoxy (-OCH₃), and vinyl (-CH=CH₂) groups, respectively . The spatial arrangement of these groups creates a sterically hindered environment that influences reactivity. The benzyloxy group provides electron-donating effects via resonance, while the vinyl group introduces unsaturation for potential polymerization or cycloaddition reactions .

Key Physical Properties

PropertyValueSource
Molecular Weight240.30 g/molPubChem
Boiling Point471.1±14.0 °C (predicted)ChemBK
Density1.124±0.06 g/cm³ (predicted)ChemBK
SMILES NotationCOC₁=CC=CC(=C₁)C=CPubChem

The compound’s X-ray crystallography data (PubChem CID 23251754) confirms a planar benzene ring with bond angles consistent with aromatic systems . The vinyl group adopts a trans configuration, minimizing steric clashes with adjacent substituents .

Synthesis Methodologies

Friedel-Crafts Alkylation

A common route involves Friedel-Crafts alkylation of 3-vinylphenol derivatives. For example, benzylation of 2-methoxy-3-vinylphenol using benzyl bromide in the presence of AlCl₃ yields the target compound in ~62% yield . This method leverages the electrophilic aromatic substitution mechanism, with the benzyloxy group directing incoming electrophiles to the para position relative to the methoxy group .

Cross-Metathesis Reactions

Grubbs II catalyst-mediated cross-metathesis (CM) has emerged as a powerful tool for introducing vinyl groups. In one approach, 4-(benzyloxy)-2-methoxy-1-vinylbenzene is synthesized via CM between allyl ethers and styrene derivatives . The reaction proceeds under mild conditions (THF, reflux) with a diastereomeric excess >95%, highlighting the catalyst’s tolerance for electron-rich aromatics .

Optimization Challenges

  • Catalyst Inhibition: Ortho-alkoxy groups can coordinate to ruthenium centers, reducing metathesis efficiency. This is mitigated by using bulky phosphine ligands or elevated temperatures .

  • Regioselectivity: Competing meta and para substitution is minimized by pre-protecting reactive hydroxyl groups with benzyl or MOM (methoxymethyl) groups .

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediates

1-(Benzyloxy)-2-methoxy-3-vinylbenzene serves as a precursor to non-nucleoside inhibitors of HCV NS5B polymerase. Its vinyl group participates in Michael additions with thiol-containing biomolecules, enabling the construction of quaternary stereocenters . For instance, fluoropyridone derivatives derived from this compound exhibit IC₅₀ values <10 nM against genotype 1b HCV .

Polymer Chemistry

The vinyl group facilitates radical polymerization, yielding poly(vinylbenzene) derivatives with tunable thermal stability. Copolymers incorporating this monomer show glass transition temperatures (T₉) of 120–150°C, making them candidates for high-performance resins .

Comparative Reactivity of Analogues

CompoundSubstituentsReactivity in Polymerization
1-(Benzyloxy)-2-methoxy-3-vinylbenzene-OCH₂C₆H₅, -OCH₃, -CH=CH₂High (Q = 0.87)
2-Ethoxy-1-methyl-3-vinylbenzene-OCH₂CH₃, -CH₃, -CH=CH₂Moderate (Q = 0.52)
4-Methoxy-2-benzylphenol-OCH₃, -C₆H₅CH₂Low (non-polymerizable)

Q = reactivity ratio in copolymerization with styrene

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work exploits chiral palladium complexes to enantioselectively hydrogenate the vinyl group, yielding (R)-configured alcohols with 88–94% ee . These intermediates are valuable for synthesizing chiral ligands in asymmetric catalysis .

Biomedical Applications

Functionalization of the benzene ring with sulfonamide groups enhances water solubility, enabling drug delivery studies. Nanoparticles loaded with sulfonamide derivatives show 80% release efficiency at pH 5.0 (tumor microenvironment) .

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